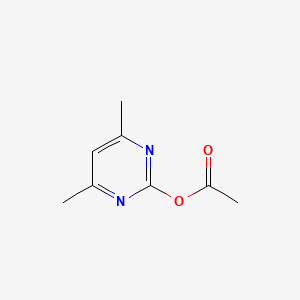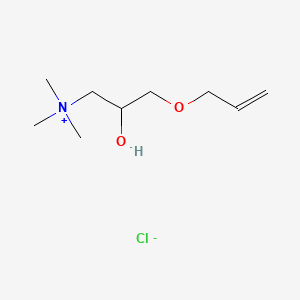
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride is a chemical compound with a unique structure that includes a hydroxyl group, an allyl ether, and a quaternary ammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride typically involves the reaction of 3-chloro-2-hydroxypropyl trimethylammonium chloride with allyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the allyl alcohol attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The allyl ether can be reduced to form a saturated ether.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can react with the quaternary ammonium group.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a saturated ether.
Substitution: Formation of substituted ammonium compounds.
科学研究应用
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
作用机制
The mechanism of action of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can interact with negatively charged sites on cell membranes, leading to changes in membrane permeability. Additionally, the compound can form complexes with proteins, potentially affecting their function and stability.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with a phenoxy group instead of an allyl ether.
3-Chloro-2-hydroxypropyl trimethylammonium chloride: Precursor in the synthesis of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group and an ester group, used in similar applications.
Uniqueness
This compound is unique due to its combination of a hydroxyl group, an allyl ether, and a quaternary ammonium group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.
属性
CAS 编号 |
69613-89-4 |
|---|---|
分子式 |
C9H20ClNO2 |
分子量 |
209.71 g/mol |
IUPAC 名称 |
(2-hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20NO2.ClH/c1-5-6-12-8-9(11)7-10(2,3)4;/h5,9,11H,1,6-8H2,2-4H3;1H/q+1;/p-1 |
InChI 键 |
AOSKMXGKGRLUEQ-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CC(COCC=C)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


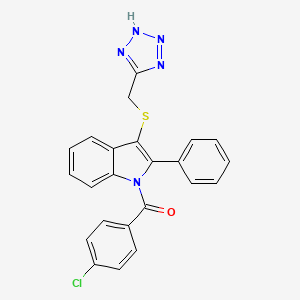
![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)
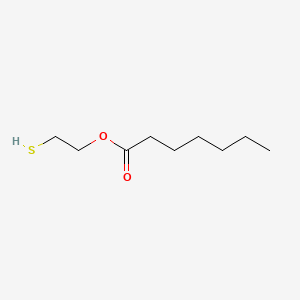

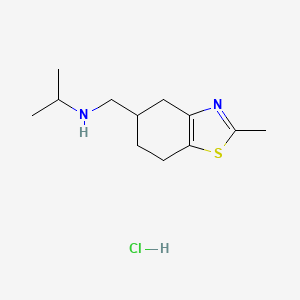
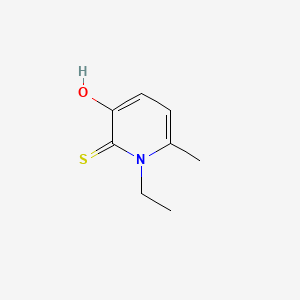
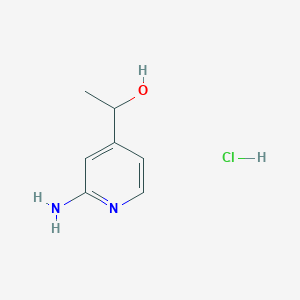
![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)


![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)
![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
